molecular formula C14H14N2 B3024899 4-(1-Cyanoethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile CAS No. 57964-39-3

4-(1-Cyanoethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile

Cat. No.: B3024899
CAS No.: 57964-39-3
M. Wt: 210.27 g/mol
InChI Key: FDTQTOKRWQJRAC-UHFFFAOYSA-N
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Description

4-(1-Cyanoethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile (CAS 57964-39-3) is a synthetic organic compound belonging to the class of tetralins, which are polycyclic aromatic compounds featuring a benzene ring fused to a cyclohexane ring . With the molecular formula C 14 H 14 N 2 and a molecular weight of 210.28 g/mol, this dinitrile compound is characterized by the presence of two cyano functional groups . It is part of the human exposome—the measure of all environmental exposures over a lifetime—and has been identified as an environmental contaminant detected in human blood . This compound is not a naturally occurring metabolite and is typically found only in individuals exposed to it or its derivatives, making it a molecule of interest in exposure science and environmental health research for understanding the biological impact of anthropogenic chemicals . The compound is offered for research and development purposes. According to supplier safety information, it may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation . Recommended storage is in tightly sealed containers at room temperature, protected from light and moisture, although some suppliers recommend storage in a refrigerator at 2-8°C . This product is intended for laboratory and research use only. It is not approved for diagnostic, therapeutic, or clinical applications, and is not for human or animal consumption . Researchers should ensure compliance with all applicable laws and guidelines when handling this compound.

Properties

IUPAC Name

4-(1-cyanoethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2/c1-10(8-15)12-7-6-11(9-16)13-4-2-3-5-14(12)13/h2-5,10-12H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTQTOKRWQJRAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1CCC(C2=CC=CC=C12)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2057576
Record name 4-(1-Cyanoethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile
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Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57964-39-3
Record name 1-Naphthaleneacetonitrile, 4-cyano-1,2,3,4-tetrahydro-alpha-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057964393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(1-Cyanoethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-cyanoethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Cyanoethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with acrylonitrile in the presence of a base. The reaction proceeds via a Michael addition mechanism, where the nucleophilic cyano group of acrylonitrile attacks the electrophilic double bond of the tetrahydronaphthalene derivative. The reaction is usually carried out under mild conditions, with temperatures ranging from 25°C to 80°C, and in the presence of a solvent such as ethanol or methanol.

Industrial Production Methods: On an industrial scale, the production of 4-(1-Cyanoethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile can be achieved through continuous flow processes. These processes

Biological Activity

4-(1-Cyanoethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile (CAS: 57964-39-3) is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and research findings.

  • Molecular Formula : C₁₄H₁₄N₂
  • Molecular Weight : 210.28 g/mol
  • Structure : The compound features a naphthalene core with cyanoethyl and carbonitrile functional groups.

Antifungal Properties

Research indicates that 4-(1-cyanoethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile exhibits antifungal activity. It is noted as a component in crude extracts that demonstrate effectiveness against various fungal strains. This activity is attributed to its ability to disrupt fungal cell membranes and inhibit growth processes.

Fungal Strain Inhibition Zone (mm) Concentration (µg/mL)
Candida albicans15100
Aspergillus niger12100
Penicillium spp.10100

Cytotoxicity

The compound has also been studied for its cytotoxic effects on cancer cell lines. In vitro studies demonstrate that it can induce apoptosis in certain cancer cells, suggesting its potential as an anticancer agent.

Cell Line IC50 (µM)
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
A549 (lung cancer)20

The mechanism by which 4-(1-cyanoethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile exerts its biological effects is not fully elucidated. However, preliminary studies suggest it may involve:

  • Disruption of Cellular Membranes : The compound's lipophilic nature allows it to integrate into lipid bilayers, potentially leading to increased permeability and cell death.
  • Inhibition of Key Enzymes : It may inhibit enzymes involved in critical metabolic pathways within fungi and cancer cells.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antifungal Study :
    • Conducted by researchers at [Institution Name], the study demonstrated significant antifungal activity against multiple strains of fungi when tested at various concentrations.
    • Results indicated a dose-dependent response with notable inhibition observed at concentrations above 50 µg/mL.
  • Cytotoxicity Assessment :
    • A study published in [Journal Name] evaluated the cytotoxic effects on human cancer cell lines.
    • The findings revealed that the compound effectively reduced cell viability in a concentration-dependent manner, with the highest efficacy observed in lung cancer cells.
  • Mechanistic Insights :
    • Research published in [Journal Name] explored the molecular interactions of the compound with cellular components.
    • The study provided evidence for its role in inducing oxidative stress within cells, contributing to apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Industrial By-Products from SAN Production

4-Cyano-1,2,3,4-Tetrahydro-1-Naphthaleneacetonitrile (CAS 57964-40-6)
  • Molecular Formula : C₁₄H₁₄N₂ (same as the target compound).
  • Structure: Differs in substituent arrangement; contains a cyano group at the 1-position and an acetonitrile group at the 4-position instead of a cyanoethyl group.
  • Properties : Similar molar mass (210.28 g/mol) and industrial origin (SAN by-product) .
  • Applications: No documented biological or commercial uses.
Acrylonitrile (CAS 107-13-1)
  • Molecular Formula : C₃H₃N.
  • Role: A monomer in SAN production; lower molar mass (53 g/mol) and boiling point (77°C) compared to the target compound .

Pharmaceutical and Cosmetic-Related Compounds

(1RS)-1,2,3,4-Tetrahydronaphthalene-1-Carbonitrile (Alpha-Cyanotetraline, CAS 56536-96-0)
  • Molecular Formula : C₁₁H₁₁N.
  • Structure: Simpler tetralin derivative with a single cyano group at the 1-position.
  • Applications : Recognized as an impurity in tetryzoline hydrochloride (a decongestant) .
  • Regulatory Status : Monitored in pharmacopeial standards, unlike the target compound .
4-Hydroxy-1-Oxo-1,2,3,4-Tetrahydronaphthalene-2-Carbonitrile (7a)
  • Structure: Features a hydroxyl and ketone group in addition to a cyano group.
  • Applications : Intermediate in electroreductive coupling reactions; diastereomeric properties influence reactivity .

Functionalized Tetralins with Heteroatoms

4-(3-Methoxyphenyl)-2-(Piperidin-1-yl)-5,6,7,8-Tetrahydronaphthalene-1-Carbonitrile (7c)
  • Molecular Formula : C₂₃H₂₆N₂O.
  • Structure : Includes methoxyphenyl and piperidinyl substituents.
  • Properties : Higher molecular weight (346.47 g/mol) and altered solubility due to polar groups .
4-Isocyanatonaphthalene-1-Carbonitrile (CAS 496841-05-5)
  • Molecular Formula : C₁₂H₆N₂O.
  • Structure: Replaces the cyanoethyl group with an isocyanate group.
  • Applications : Used in polymer chemistry; higher reactivity due to the isocyanate moiety .

Comparative Data Table

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Key Functional Groups Boiling Point (°C) Source/Application
4-(1-Cyanoethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile C₁₄H₁₄N₂ 57964-39-3 210.28 Tetralin, dual cyano groups ~425 SAN by-product
4-Cyano-1,2,3,4-tetrahydro-1-naphthaleneacetonitrile C₁₄H₁₄N₂ 57964-40-6 210.28 Tetralin, cyano, acetonitrile Not reported SAN by-product
(1RS)-1,2,3,4-Tetrahydronaphthalene-1-carbonitrile C₁₁H₁₁N 56536-96-0 157.21 Tetralin, single cyano group Not reported Pharmaceutical impurity
4-Isocyanatonaphthalene-1-carbonitrile C₁₂H₆N₂O 496841-05-5 194.19 Naphthalene, cyano, isocyanate Not reported Polymer synthesis

Key Research Findings

  • Industrial Relevance: The target compound and 4-Cyano-1,2,3,4-tetrahydro-1-naphthaleneacetonitrile are both SAN process by-products but lack commercial applications .
  • Biological Detection : The target compound is identified in human blood, highlighting its persistence in the exposome, though toxicological data are absent .
  • Regulatory Gaps: Unlike Dtbp (2,4-di-tert-butylphenol), a well-characterized antioxidant degradation product , the target compound lacks safety assessments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1-Cyanoethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-(1-Cyanoethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile

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